1-(4-CHLOROPHENYL)-4-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)PIPERAZINE
Overview
Description
1-(4-CHLOROPHENYL)-4-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and an imidazo[1,2-a]pyridine moiety. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-4-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)PIPERAZINE typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazo[1,2-a]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution on the piperazine ring: The piperazine ring can be functionalized with the 4-chlorophenyl group through nucleophilic substitution reactions.
Coupling reactions: The final step often involves coupling the imidazo[1,2-a]pyridine moiety with the substituted piperazine under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-4-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, potentially altering the pharmacological properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or imidazo[1,2-a]pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, aryl halides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-4-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by:
Binding to receptors: Modulating receptor activity and downstream signaling pathways.
Inhibiting enzymes: Blocking enzyme activity, leading to altered metabolic pathways.
Interacting with DNA: Affecting gene expression or DNA replication.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: A simpler analog with similar pharmacological properties.
Imidazo[1,2-a]pyridine derivatives: Compounds with variations in the imidazo[1,2-a]pyridine moiety.
Other substituted piperazines: Compounds with different substituents on the piperazine ring.
Uniqueness
1-(4-CHLOROPHENYL)-4-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)PIPERAZINE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and applications compared to other similar compounds.
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c19-15-4-6-17(7-5-15)22-11-9-21(10-12-22)13-16-14-23-8-2-1-3-18(23)20-16/h1-8,14H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWRCNIUQFRZFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN3C=CC=CC3=N2)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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